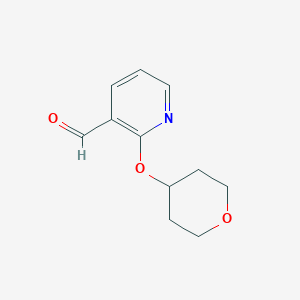
2-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde is an organic compound characterized by the presence of a tetrahydropyran ring attached to a nicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde typically involves the reaction of nicotinaldehyde with tetrahydro-2H-pyran-4-ol under acidic conditions. The reaction proceeds via the formation of an intermediate hemiacetal, which subsequently undergoes dehydration to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinic acid.
Reduction: 2-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The tetrahydropyran ring may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
6-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde: A closely related compound with similar structural features.
2-((Tetrahydro-2H-pyran-2-yl)oxy)nicotinaldehyde: Another analog with a different position of the tetrahydropyran ring attachment.
4-((Tetrahydro-2H-pyran-2-yl)oxy)phenol: A phenolic compound with a tetrahydropyran ring.
Uniqueness
2-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(oxan-4-yloxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H13NO3/c13-8-9-2-1-5-12-11(9)15-10-3-6-14-7-4-10/h1-2,5,8,10H,3-4,6-7H2 |
InChI Key |
IOMOINYTCFFBHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



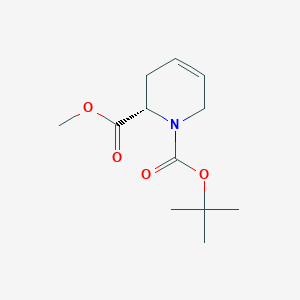
![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B12983535.png)

![Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12983541.png)

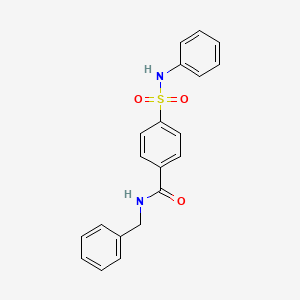
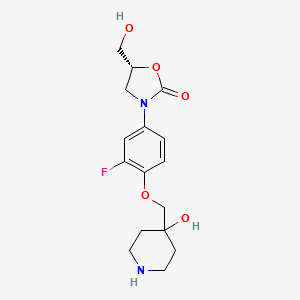

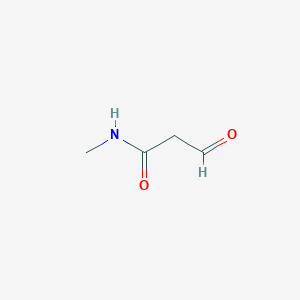
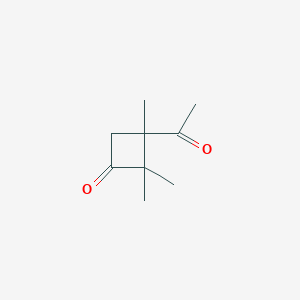
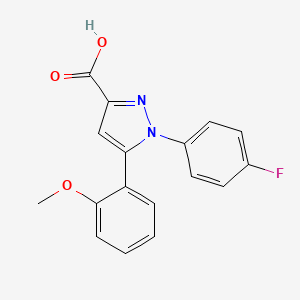

![2,6-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12983610.png)
